molecular formula C23H38N2O5 B1663987 D-Nmappd CAS No. 35922-06-6

D-Nmappd

Katalognummer B1663987
CAS-Nummer: 35922-06-6
Molekulargewicht: 422.6 g/mol
InChI-Schlüssel: XUSDVLHKNBOGJY-FYYLOGMGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-NMAPPD is a potent inhibitor of ceramidase . It induces cell death in SW403 colon adenocarcinoma cells in a time- and concentration-dependent manner but has no effect on the viability of rat hepatocytes, Kupffer cells, or sinusoidal endothelial cells when used at a concentration of 100 mM .


Synthesis Analysis

D-NMAPPD is a potent inhibitor of acid ceramidase . It reduces the alkaline ceramidase activity and elevates endogenous ceramide levels in all melanoma cell populations . High concentrations of D-NMAPPD show significant cytotoxic effects on HaCaT and melanoma cells .


Molecular Structure Analysis

D-NMAPPD has a molecular weight of 422.6 and its chemical formula is C23H38N2O5 . Its chemical name is N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-tetradecanamide .


Chemical Reactions Analysis

D-NMAPPD was found to be a potent inhibitor of acid ceramidase with an IC50 of approximately 10 μmol/l . It reduced the alkaline ceramidase activity and elevated endogenous ceramide levels in all melanoma cell populations .


Physical And Chemical Properties Analysis

D-NMAPPD appears as a crystalline solid . It is soluble in ethanol, DMSO, and dimethyl formamide .

Safety And Hazards

The safety data sheet for D-NMAPPD can be found online . It is recommended to handle this compound with care and to follow the safety guidelines provided.

Eigenschaften

IUPAC Name

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(27)24-21(18-26)23(28)19-14-16-20(17-15-19)25(29)30/h14-17,21,23,26,28H,2-13,18H2,1H3,(H,24,27)/t21-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSDVLHKNBOGJY-FYYLOGMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Nmappd

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Nmappd
Reactant of Route 2
Reactant of Route 2
D-Nmappd
Reactant of Route 3
Reactant of Route 3
D-Nmappd
Reactant of Route 4
Reactant of Route 4
D-Nmappd
Reactant of Route 5
Reactant of Route 5
D-Nmappd
Reactant of Route 6
Reactant of Route 6
D-Nmappd

Citations

For This Compound
79
Citations
M Raisova, G Goltz, M Bektas, A Bielawska… - FEBS letters, 2002 - Elsevier
… We could demonstrate that D-e-MAPP and D-NMAPPD are able to suppress acid ceramidase activity. The elevation of the endogenous level of ceramide is followed by induction of …
Number of citations: 140 www.sciencedirect.com
N Ugur, E Harputlu, CV Sezer, RE Demirdogen… - Journal of Drug Delivery …, 2022 - Elsevier
The uniformly dispersed hollow mesoporous carbon nanoparticles (HMCNPs) were successfully synthesized by hard-template methods, and D-NMAPPD (B13) was successfully loaded …
Number of citations: 1 www.sciencedirect.com
OA Alsaidan, E Onobun, C Ye, L Lou, Z Beharry… - The …, 2023 - Wiley Online Library
… (1S,2S)‐D‐NMAPPD41 we clearly showed that (1S,2S)‐DNMAPPD was significantly less … In contrast to (1R,2R)‐DNMAPPD (LCL4), (1S,2S)‐D‐NMAPPD was also predicted to bind …
Number of citations: 3 onlinelibrary.wiley.com
ME Laurier-Laurin, A De Montigny, S Attiori Essis… - Neural …, 2014 - hindawi.com
… least 3h with 25 𝜇M d-NMAPPD, conditions that have been … responses between control and d-NMAPPD-treated slices. Of … between control and d-NMAPPDtreated slices when stimulus …
Number of citations: 17 www.hindawi.com
M Yamane, S Moriya, H Kokuba - Biochemistry and Biophysics Reports, 2017 - Elsevier
… We showed that the dual addition of DL-PDMP and D-NMAPPD to A549 cell culture led to the … Furthermore, the dual addition of DL-PDMP/D-NMAPPD caused an increase in cholesterol …
Number of citations: 19 www.sciencedirect.com
WW Kallemeijn, GA Lueg, M Faronato… - Cell chemical …, 2019 - cell.com
… N-Myristoylation inhibition by IMP-366 1, IMP-1088 2, 2-hydroxymyristic acid 3, D-NMAPPD 4, and … The application of D-NMAPPD 4 as NMT inhibitor warrants further discussion. First …
Number of citations: 34 www.cell.com
S Koka, M Xia, SM Conley, TW Gehr, N Li… - The FASEB …, 2016 - Wiley Online Library
… , D-NMAPPD decreased the podocin expression compared to control cells. However, prior treatment with adiponectin attenuated the D-NMAPPD-… lost in response to D-NMAPPD. It also …
Number of citations: 0 faseb.onlinelibrary.wiley.com
E Çömlekçi, HM Kutlu, CV Sezer - Advances in Natural Sciences …, 2020 - iopscience.iop.org
… In this study, a novel SLN of the ceramidase inhibitor, B13 (D-NMAPPD), with modified targeting property was designed, synthesised, and evaluated as potential anticancer agent on …
Number of citations: 4 iopscience.iop.org
J Pu, S Kofuji, Y Okamoto-Uchida, K Danzaki, R Yu… - Stem Cells, 2023 - academic.oup.com
… In contrast, while both NB-DNJ and D-NMAPPD inhibited EB … or blockage of ASAH1 by D-NMAPPD impeded cell beating, … when ASAH1 was inhibited using D-NMAPPD (Fig. 2F, right). …
Number of citations: 3 academic.oup.com
ME Laurier-Laurin, A De Montigny, SA Essis, M Cyr… - academia.edu
… Tau has been found to possess more than 8 different phosphorylation sites [17–19], and we tested whether dNMAPPD treatment also affects other phosphorylated epitopes. Figure 3(b) …
Number of citations: 0 www.academia.edu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.